9-(6-bromohexyl)-9H-carbazole
Overview
Description
9-(6-Bromohexyl)-9H-carbazole is a derivative of the carbazole molecule, which is a heterocyclic aromatic organic compound. Carbazole and its derivatives are of significant interest due to their utility in material science, medicinal chemistry, and supramolecular chemistry. They serve as versatile and fine-tunable organic building blocks for various applications .
Synthesis Analysis
The synthesis of carbazole derivatives can be achieved through various methods. For instance, a catalytic and high-yielding procedure has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be further hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid . Additionally, 6-hydroxy-1H-carbazole-1,4(9H)-diones have been synthesized and shown to possess antifungal activity, indicating the potential for carbazole derivatives in pharmaceutical applications . The synthesis of 9-phenylcarbazoles has also been reported, with their electrochemical and spectral properties being characterized .
Molecular Structure Analysis
The molecular structure of carbazole derivatives can be extensively studied using spectroscopic methods. For example, 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester has been investigated using FT-IR, Raman, UV-vis, 1H, and 13C NMR spectra. Theoretical calculations, including density functional theory (DFT), have been employed to compare with experimental spectra, providing insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) analyses .
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions. For instance, the postmodification of poly(9-alkyl-9H-carbazole-2,7-diyl)s has been used to achieve bromination and further functionalization of the carbazole units, leading to the synthesis of new polymers with altered electronic and photoluminescence properties . Additionally, the introduction of electron-withdrawing groups to 3,6-diphenyl-9-hexyl-9H-carbazole derivatives has been shown to significantly affect their photophysical properties, demonstrating the impact of chemical modifications on the properties of carbazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure and substituents. For example, the introduction of electron-withdrawing groups to carbazole derivatives can lead to considerable shifts in absorption and emission maxima, as observed in the photophysical studies of 3,6-diphenyl-9-hexyl-9H-carbazole derivatives . The electronic conjugation and photoluminescence properties of these derivatives can be tailored through chemical modifications, as demonstrated by the synthesis of polymers with varying electronic properties .
Scientific Research Applications
Biotransformation and Metabolic Applications
9H-Carbazole and its derivatives, including 9-(6-bromohexyl)-9H-carbazole, have been studied for their potential in various pharmacological applications. Research has shown that certain bacteria can transform 9H-carbazole into different metabolites, which might have pharmaceutical significance. For instance, biphenyl-utilizing bacteria have been investigated for their ability to produce hydroxylated 9H-carbazole metabolites, a process that could be relevant for producing specific derivatives of 9H-carbazole for pharmacological use (Waldau et al., 2009).
Synthesis and Electronic Spectroscopy
The preparation and characterization of bromocarbazoles, including methods for direct bromination of N- and C-substituted carbazoles, have been extensively studied. These studies provide essential insights into the properties of bromocarbazole derivatives, which are significant for their potential applications in materials science and electronics. The electronic spectroscopy of these derivatives has been investigated to understand their UV-absorption, fluorescence, and phosphorescence emission spectra (Ponce et al., 2006).
Medicinal Chemistry and Natural Products
Carbazole scaffolds, like 9H-carbazole, are crucial in medicinal chemistry due to their wide range of biological activities. These compounds, obtained either naturally or synthetically, show significant potential in developing treatments for various diseases, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The structure-activity relationships and mechanisms of action of these compounds are key areas of research, providing a pathway for developing new clinical agents (Tsutsumi et al., 2016).
Antimicrobial Activities
9H-carbazole derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives show potential as antimicrobial agents, which could be beneficial in addressing various microbial infections (Salih et al., 2016).
Materials Science and Polymer Chemistry
Carbazole derivatives, including those related to 9-(6-bromohexyl)-9H-carbazole, have applications in materials science, particularly in developing new polymers with specific properties. The postmodification of carbazole polymers can lead to new main-chain-functionalized carbazole polymers with unique electronic and photoluminescence properties, useful in various applications ranging from electronics to photonics (Iraqi et al., 2006).
Safety And Hazards
9-(6-bromohexyl)-9H-carbazole is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
properties
IUPAC Name |
9-(6-bromohexyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNNZEMVTJAKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471526 | |
Record name | 9-(6-bromohexyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(6-bromohexyl)-9H-carbazole | |
CAS RN |
94847-10-6 | |
Record name | 9-(6-bromohexyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(6-Bromohexyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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